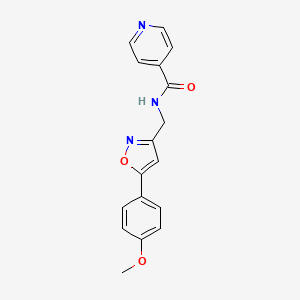
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide” is a chemical compound with the empirical formula C11H12N2O2 . It is a solid substance and is part of a family of heterocyclic compounds known as isoxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .Molecular Structure Analysis
The molecular structure of “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide” can be represented by the SMILES stringCOC1=CC=C(C2=CC(CN)=NO2)C=C1 . This indicates that the compound contains an isoxazole ring attached to a methoxyphenyl group and a methylisonicotinamide group . Physical And Chemical Properties Analysis
“N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide” is a solid substance . It has a molecular weight of 204.23 .Aplicaciones Científicas De Investigación
Analgesic Applications
Isoxazole derivatives have shown prominent potential as analgesics . They can be used in the treatment of pain, providing relief by acting on the nervous system.
Anti-inflammatory Applications
Isoxazole compounds have been found to exhibit anti-inflammatory properties . They can be used in the treatment of conditions that cause inflammation, such as arthritis and autoimmune diseases.
Anticancer Applications
Isoxazole derivatives have demonstrated anticancer activity . They can inhibit the growth of cancer cells and could be used in the development of new anticancer drugs.
Antimicrobial Applications
Isoxazole compounds have been found to possess antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections.
Antiviral Applications
Isoxazole derivatives have shown antiviral activity . They can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs.
Anticonvulsant Applications
Isoxazole compounds have been found to exhibit anticonvulsant properties . They can be used in the treatment of epilepsy and other conditions that cause seizures.
Antidepressant Applications
Isoxazole derivatives have demonstrated antidepressant activity . They can be used in the treatment of depression and other mood disorders.
Acetylcholinesterase Inhibitor
Isoxazole derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease.
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-4-2-12(3-5-15)16-10-14(20-23-16)11-19-17(21)13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBLXVSXOKPHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

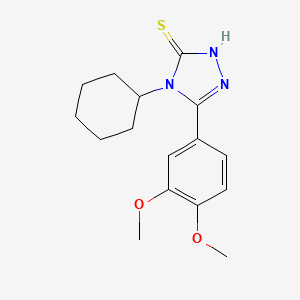

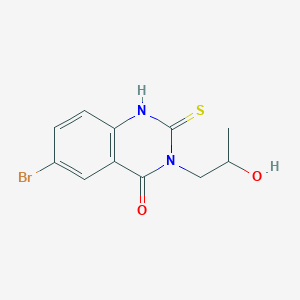

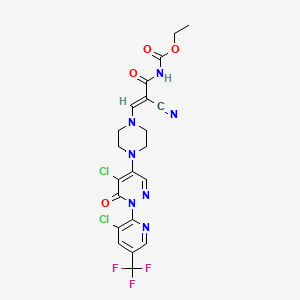
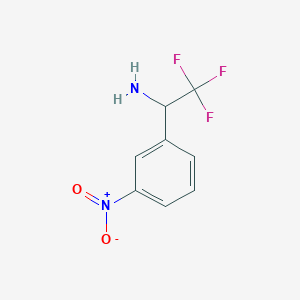
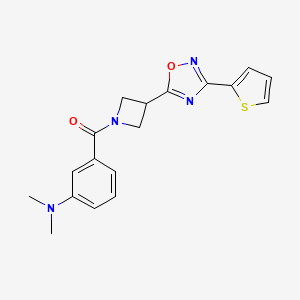
![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)
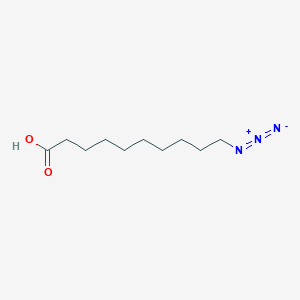

![N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2462840.png)
![(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462841.png)
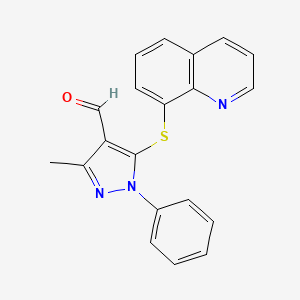
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2462843.png)